molecular formula C9H8N2O3 B2831717 1-(4-Hydroxyphenyl)imidazolidine-2,4-dione CAS No. 26850-25-9

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No. B2831717
CAS RN: 26850-25-9
M. Wt: 192.174
InChI Key: AJSRHILLPJYTMO-UHFFFAOYSA-N
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Patent
US05338859

Procedure details

Example 1 of U.S. Pat. No. 4,436,910 was generally repeated as follows: p-hydroxyphenyl hydantoin (100 mM, 19.2 g) was treated with NaOH (100 mM, 4.0 g) and Ca(OH)2 (200 mM, 14.2 g) in 200 ml water at 140° C. for four hours in an autoclave. After cooling to 50° C., the precipitated CaCO3 which separated out was filtered off. The recovered mother liquor was analyzed by HPLC. It was found to contain 1.16 g p-hydroxyphenyl glycine (7% yield) in solution. Substantial amounts of decomposition (by-product) was indicated by HPLC analysis. This control experiment demonstrates that the p-hydroxyphenylglycine product when subjected under the reaction conditions [Ca(OH)2, NaOH, 140° C., H2O] suffers severe decomposition to several unwanted and unidentified products. It was quite unexpected then to find that the use per se of only a calcium base material like calcium hydroxide facilitates the production of the corresponding hydantoic acid salt in very high yields. The hydantoic acid salt can then be subjected to decarbamoylation with nitrous acid under acidic conditions to produce p-hydroxyphenylglycine, and which can in turn be optically resolved by processes such as described in U.S. Pat. Nos. 5,120,855 and 3,094,741, both of which are incorporated herein by reference in their entirety.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:14][C:12](=[O:13])NC2=O)=[CH:4][CH:3]=1.[OH-:15].[Na+]>O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:14][C:12]([OH:13])=[O:15])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)N1C(=O)NC(=O)C1
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Ca(OH)2
Quantity
14.2 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated CaCO3 which separated out
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.